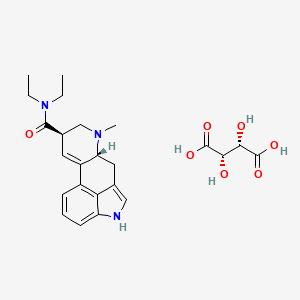

Lysergide tartrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMPRARIZOUKRO-JDQBHMBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32426-57-6 | |

| Record name | Lysergide tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSERGIDE D-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNP51KA7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Lysergide Tartrate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergide tartrate, the salt form of lysergic acid diethylamide (LSD), is a potent psychoactive substance that has garnered renewed interest for its potential therapeutic applications in psychiatry. A comprehensive understanding of its pharmacological profile within the central nervous system (CNS) is paramount for advancing research and ensuring the safe development of lysergide-based therapeutics. This technical guide provides a detailed overview of the pharmacological properties of this compound, with a focus on its interactions with key CNS receptors. We present a comprehensive analysis of its receptor binding affinities and functional potencies, detail the experimental protocols used to derive this data, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of lysergide and related compounds.

Introduction

Lysergic acid diethylamide (LSD) is a classic psychedelic that primarily exerts its effects through interactions with the serotonin receptor system.[1] The tartrate salt of LSD is the most common form used in clinical research due to its stability and solubility.[1] The profound alterations in perception, cognition, and mood induced by lysergide are attributed to its complex pharmacology, characterized by high-affinity binding to a range of G-protein coupled receptors (GPCRs) in the CNS.[2][3] While the serotonin 2A (5-HT2A) receptor is considered the primary target for its psychedelic effects, lysergide's engagement with other serotonin, dopamine, and adrenergic receptors contributes to its multifaceted pharmacological profile.[1][2] This guide will systematically dissect these interactions to provide a granular understanding of lysergide's mechanism of action.

Receptor Binding Profile

The affinity of a ligand for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for lysergide at various human CNS receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki Database.[4][5][6][7][8][9][10]

Table 1: Serotonin Receptor Binding Affinities of Lysergide

| Receptor | Ki (nM) |

| 5-HT1A | 1.1 |

| 5-HT1B | 4.9 |

| 5-HT1D | 3.0 |

| 5-HT1E | 13 |

| 5-HT2A | 2.9 |

| 5-HT2B | 1.1 |

| 5-HT2C | 1.3 |

| 5-HT5A | 0.8 |

| 5-HT6 | 6.8 |

| 5-HT7 | 2.3 |

Table 2: Dopamine Receptor Binding Affinities of Lysergide

| Receptor | Ki (nM) |

| D1 | 25 |

| D2 | 2.1 |

| D3 | 14 |

| D4 | 1.6 |

| D5 | 110 |

Table 3: Adrenergic Receptor Binding Affinities of Lysergide

| Receptor | Ki (nM) |

| Alpha-1A | 3.8 |

| Alpha-1B | 11 |

| Alpha-2A | 16 |

| Alpha-2B | 4.1 |

| Alpha-2C | 18 |

| Beta-1 | >10,000 |

| Beta-2 | >10,000 |

Functional Activity

Functional activity describes the ability of a ligand to elicit a biological response upon binding to a receptor. It is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a ligand that produces 50% of the maximal possible effect. Lysergide is a partial agonist at the 5-HT2A receptor, meaning it activates the receptor but does not produce the same maximal effect as the endogenous ligand, serotonin.[2] The following table presents available EC50 values for lysergide at select CNS receptors.

Table 4: Functional Potencies (EC50) of Lysergide

| Receptor | Assay Type | EC50 (nM) |

| 5-HT2A | Calcium Mobilization | 2.5 |

| D2 | cAMP Inhibition | 10 |

Signaling Pathways

The primary psychedelic effects of lysergide are mediated through its partial agonism at the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway.[11][12] Activation of this pathway leads to a cascade of intracellular events, ultimately modulating neuronal activity in key brain regions like the prefrontal cortex.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies for two key experimental approaches: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[13] The general workflow involves a competition experiment where a constant concentration of a radiolabeled ligand (a ligand with a radioactive isotope) and increasing concentrations of the unlabeled test compound (lysergide) are incubated with a preparation of cell membranes expressing the target receptor.[13] The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Key Experimental Parameters for Radioligand Binding Assays:

-

Receptor Source: Membranes from HEK293 or CHO cells transiently or stably expressing the human receptor of interest.

-

Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors).

-

Incubation Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts and protease inhibitors.

-

Incubation Time and Temperature: Typically 60-120 minutes at 25°C or 37°C to reach equilibrium.

-

Non-specific Binding Determination: Determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

In vitro functional assays are employed to determine the potency (EC50) and efficacy of a compound in activating a receptor and initiating a downstream signaling cascade.[14] The specific assay format depends on the signaling pathway coupled to the receptor of interest.

Example: Calcium Mobilization Assay for 5-HT2A Receptors

Since the 5-HT2A receptor is coupled to the Gq protein, its activation leads to an increase in intracellular calcium concentration.[11][12] A calcium mobilization assay measures this change in intracellular calcium as a readout of receptor activation.

Key Experimental Parameters for Calcium Mobilization Assays:

-

Cell Line: A cell line (e.g., HEK293, CHO) stably or transiently expressing the human 5-HT2A receptor.

-

Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered to pH 7.4.

-

Instrumentation: A fluorescence plate reader capable of kinetic reading.

-

Data Analysis: The change in fluorescence intensity is plotted against the logarithm of the lysergide concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This technical guide provides a comprehensive overview of the pharmacological profile of this compound in the central nervous system. The presented data, derived from robust experimental methodologies, highlight the complex polypharmacology of this compound, with high affinities for a multitude of serotonin, dopamine, and adrenergic receptors. The primary mechanism of its psychedelic effects is attributed to its partial agonism at the 5-HT2A receptor and the subsequent activation of the Gq/11 signaling pathway. A thorough understanding of these intricate interactions is essential for the continued exploration of lysergide's therapeutic potential and for the rational design of novel CNS-active compounds. This guide serves as a foundational resource to support these endeavors within the scientific and drug development communities.

References

- 1. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDSP Kᵢ Database [pdspdb.unc.edu]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 8. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 9. Ki Database - Wikipedia [en.wikipedia.org]

- 10. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. msudenver.edu [msudenver.edu]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

A Technical Guide to Lysergide Tartrate Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lysergide's interactions with various neurotransmitter receptors. Lysergide, the active moiety in lysergide tartrate, exhibits a complex pharmacological profile characterized by high-affinity binding to a wide range of G protein-coupled receptors (GPCRs). Understanding this receptor binding affinity is fundamental to elucidating its potent psychoactive effects and exploring its therapeutic potential. This document details quantitative binding data, experimental protocols for receptor affinity studies, and the key signaling pathways initiated by lysergide's receptor engagement.

Receptor Binding Affinity Profile of Lysergide

Lysergide is a promiscuous ligand, binding with high affinity to numerous serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor. The following table summarizes the equilibrium inhibition constants (Ki) of lysergide at various human receptors, compiled from comprehensive screening studies. Lower Ki values indicate a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | 1.1 |

| 5-HT1B | 4.9 | |

| 5-HT1D | 1.3 | |

| 5-HT2A | 2.9 | |

| 5-HT2B | 4.9 | |

| 5-HT2C | 1.0 | |

| 5-HT5A | 0.8 | |

| 5-HT6 | 6.3 | |

| 5-HT7 | 3.5 | |

| Dopamine | D1 | 26 |

| D2 | 2.4 | |

| D3 | 1.6 | |

| D4 | 1.5 | |

| D5 | 28 | |

| Adrenergic | α1A | 2.3 |

| α1B | 1.8 | |

| α2A | 1.6 | |

| α2B | 1.0 | |

| α2C | 1.2 |

Data sourced from "Psychedelics and the Human Receptorome".

Experimental Protocols for Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] A common method is the competitive binding assay, where an unlabeled compound (lysergide) competes with a radiolabeled ligand for binding to the target receptor.

Representative Protocol: [³H]LSD Competitive Binding Assay

This protocol is a synthesized example for determining the binding affinity of a test compound at the 5-HT2A receptor, using [³H]LSD as the radioligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]LSD (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Unlabeled Ligand (Competitor): this compound or other test compounds.

-

Non-specific Binding Determiner: A high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM methiothepin or 1 µM ketanserin for 5-HT2A).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Filtermat A, presoaked in 0.3% polyethyleneimine).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the 5-HT2A receptor on ice. Homogenize the membranes in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

-

Assay Buffer

-

A fixed concentration of [³H]LSD (e.g., 1-3 nM).

-

Varying concentrations of the unlabeled test compound (lysergide).

-

For determining non-specific binding, add a saturating concentration of the non-specific binding determiner in place of the test compound.

-

For determining total binding, add only the assay buffer and [³H]LSD.

-

-

Initiate Reaction: Add the prepared cell membranes (typically 10-20 µg of protein per well) to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM with only the radioligand).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Neurobiological Effects of Lysergide Tartrate in Preclinical Models: A Technical Guide

Executive Summary: Lysergic acid diethylamide (LSD), a potent serotonergic psychedelic, has garnered renewed scientific interest for its therapeutic potential. Understanding its fundamental neurobiological effects in preclinical models is crucial for guiding clinical research and drug development. This technical guide provides an in-depth overview of the pharmacodynamics, neurochemical effects, behavioral pharmacology, and cellular mechanisms of LSD in preclinical settings. LSD exhibits a complex receptor binding profile, with high affinity for multiple serotonin (5-HT) and dopamine receptors. Its psychedelic effects are primarily mediated through agonist activity at the 5-HT2A receptor, which triggers a cascade of intracellular signaling and leads to increased cortical glutamate. In animal models, LSD reliably induces specific behaviors, such as the head-twitch response (HTR) in rodents, which serves as a proxy for 5-HT2A receptor activation. Furthermore, emerging evidence demonstrates that LSD promotes structural and functional neuroplasticity by modulating key signaling pathways, including brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR). This guide synthesizes quantitative data, details common experimental protocols, and visualizes key pathways to provide a comprehensive resource for researchers in neuroscience and pharmacology.

Pharmacodynamics: Receptor Binding and Signaling

The initial action of lysergide tartrate (LSD) is its interaction with a wide array of central nervous system receptors. While its subjective psychedelic effects are primarily attributed to the serotonin 2A receptor (5-HT2A), its full pharmacological profile is complex, involving several other receptor families.

Receptor Binding Profile

LSD is a non-selective ligand that binds with high affinity to most serotonin receptor subtypes, as well as several dopamine and adrenergic receptors.[1] This promiscuous binding profile likely contributes to its wide range of physiological and psychological effects. The dissociation constants (Ki) quantify the affinity of LSD for these receptors; a lower Ki value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinities (Ki) of LSD

| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family |

|---|---|---|

| 5-HT1A | 1.1 | Serotonin |

| 5-HT2A | 2.9 | Serotonin |

| 5-HT2B | 4.9 | Serotonin |

| 5-HT2C | 23 | Serotonin |

| 5-HT5A | 9 (rat) | Serotonin |

| 5-HT6 | 2.3 | Serotonin |

| 5-HT7 | 5.6 | Serotonin |

| Dopamine D1 | ~25-75 | Dopamine |

| Dopamine D2 (High Affinity State) | 2.0 - 2.7 | Dopamine |

| Adrenergic α1A | 16 | Adrenergic |

| Adrenergic α2A | 47 | Adrenergic |

(Data compiled from multiple sources referencing radioligand binding assays on cloned human or rodent receptors).[2][3][4]

Key Signaling Pathways

The primary mechanism for LSD's psychedelic effects involves its partial agonist activity at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression.

Neurochemical Effects

LSD administration profoundly alters the extracellular concentrations of key neurotransmitters in the brain, particularly in cortical and striatal regions. These changes are a direct consequence of its complex receptor interactions.

Modulation of Neurotransmitter Systems

Preclinical microdialysis studies in freely moving rats have demonstrated that a single systemic administration of LSD produces a distinct pattern of neurochemical changes:

-

Glutamate: LSD administration evokes a robust increase in the extracellular level of glutamate, specifically in the frontal cortex but not in the striatum. This effect is thought to be mediated by the activation of 5-HT2A receptors located on cortical pyramidal cells.

-

Dopamine: An increase in extracellular dopamine levels is observed in both the frontal cortex and the striatum. This may be due to a combination of direct agonist activity at dopamine receptors and indirect modulation via serotonergic pathways.

-

Serotonin: Paradoxically, LSD leads to a decrease in the extracellular release of serotonin in both the cortex and striatum. This is believed to occur through the activation of inhibitory 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei.

Table 2: Qualitative Summary of LSD's Effect on Extracellular Neurotransmitter Levels

| Neurotransmitter | Brain Region | Effect of LSD (0.1 mg/kg, i.p. in rats) | Proposed Mediating Receptor(s) |

|---|---|---|---|

| Glutamate | Frontal Cortex | Robust Increase | 5-HT2A |

| Glutamate | Striatum | No significant change | - |

| Dopamine | Frontal Cortex & Striatum | Increase | D1 / D2 / 5-HT2A |

| Serotonin (5-HT) | Frontal Cortex & Striatum | Decrease | 5-HT1A Autoreceptors |

Behavioral Pharmacology in Preclinical Models

Several robust animal models have been developed to quantify the behavioral effects of LSD and related psychedelics. These assays are critical for assessing the psychoactive potential of novel compounds and for investigating the neurobiological underpinnings of these behaviors.

Head-Twitch Response (HTR)

The HTR is a rapid, side-to-side rotational head movement observed in mice and rats following the administration of 5-HT2A agonists.[5] It is considered the most widely used behavioral proxy for psychedelic activity in humans due to its high predictive validity.[6] All known serotonergic psychedelics induce the HTR, while non-psychedelic 5-HT2A agonists (e.g., lisuride) do not.[6] The response is dose-dependent and can be blocked by 5-HT2A antagonists.[5]

Feline Behavioral Models

In cats, LSD induces a unique and specific cluster of behaviors that are not elicited by other classes of psychoactive drugs.[1] These include:

-

Limb Flicks: A behavior normally seen when a cat has a foreign substance on its paw, but which occurs spontaneously and frequently after LSD administration.[7]

-

Abortive Grooming: The cat orients to groom a part of its body but either fails to make contact or performs the grooming motion in mid-air.[7] The frequency of these behaviors is dose-dependent and shows tolerance with repeated administration, making it a reliable model for hallucinogenic drug action.[1]

Table 3: Summary of Key Behavioral Effects of LSD in Preclinical Models

| Model / Assay | Species | Key Behavior(s) | Typical Effective Dose Range | Primary Mediating Receptor |

|---|---|---|---|---|

| Head-Twitch Response (HTR) | Mouse | Rapid rotational head shakes | ED50: 52.9 µg/kg (i.p.) | 5-HT2A |

| Limb Flicks / Abortive Grooming | Cat | Spontaneous limb shaking, incomplete grooming | 2.5 - 50 µg/kg (i.p.) | 5-HT2A |

| Novel Object Recognition (NOR) | Rat | Enhanced memory performance | (Dose not specified) | Not fully elucidated |

| Social Interaction | Mouse | Enhanced social behavior (chronic dosing) | 30 µg/kg (i.p.) daily for 7 days | 5-HT2A / AMPA / mTORC1 |

Cellular and Molecular Effects: Neuroplasticity

Beyond acute effects on neurotransmission, LSD and other psychedelics have been shown to promote structural and functional neural plasticity. These effects may underlie their potential for producing long-lasting therapeutic changes.

Structural Plasticity: Neuritogenesis and Spinogenesis

In vitro studies using cultured rodent cortical neurons have demonstrated that LSD robustly promotes neuroplasticity:

-

Neuritogenesis: LSD increases the complexity of dendritic arbors, including the total length and number of dendritic branches.[8][9]

-

Spinogenesis: LSD increases the density of dendritic spines, which are the primary sites of excitatory synapses.[9]

-

Synaptogenesis: The increase in neuronal complexity is accompanied by an increase in the number of functional synapses.[9]

One study found that treating rat cortical neurons with 10 μM LSD for 24 hours resulted in a significant increase in dendritic complexity.[8] These effects are remarkably similar to those produced by the fast-acting antidepressant ketamine.[9]

Molecular Mechanisms

The pro-plasticity effects of LSD are mediated by several key intracellular signaling pathways that are critical for neuronal growth and survival. Activation of the 5-HT2A receptor is a primary initiator, but the downstream cascade also involves:

-

Brain-Derived Neurotrophic Factor (BDNF) / TrkB Signaling: Psychedelics have been shown to engage the BDNF receptor, Tropomyosin receptor kinase B (TrkB). This pathway is a master regulator of synaptic plasticity, and its activation by LSD is crucial for the observed changes in neuronal structure.[9]

-

Mammalian Target of Rapamycin (mTOR) Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Its activation is a necessary downstream step for psychedelic-induced increases in synaptogenesis.[9]

Table 4: Summary of Key Neuroplasticity Findings for LSD

| Effect | Model System | Concentration / Dose | Key Finding |

|---|---|---|---|

| Neuritogenesis | Cultured Rat Cortical Neurons | 10 µM (24h) | Increased dendritic complexity (number and length of dendrites) |

| Spinogenesis | Cultured Rat Cortical Neurons | Not specified | Increased density of dendritic spines |

| Synaptogenesis | Cultured Rat Cortical Neurons | Not specified | Increased synapse number and function |

| Gene Expression | In vivo (chronic dosing) | Not specified | Altered expression of genes related to synaptic plasticity |

Experimental Protocols

This section details the methodologies for key experiments used to assess the neurobiological effects of LSD in preclinical models.

Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of LSD for various CNS receptors.

-

Methodology:

-

Preparation: Cell membranes are prepared from cell lines stably expressing a single cloned human or rodent receptor subtype (e.g., CHO or HEK293 cells) or from dissected brain tissue (e.g., rat frontal cortex).

-

Incubation: A known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (LSD).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Competition curves are generated, and IC50 values (the concentration of LSD that inhibits 50% of specific radioligand binding) are calculated. Ki values are then derived from IC50 values using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure real-time changes in extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or striatum) of an anesthetized rat and secured to the skull. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane at its tip) is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

-

Sampling: The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials.

-

Drug Administration: After a stable baseline is established, LSD or vehicle is administered (e.g., 0.1 mg/kg, i.p.).

-

Analysis: The concentration of neurotransmitters (e.g., glutamate, dopamine, serotonin) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Head-Twitch Response (HTR) Assay

-

Objective: To provide a quantitative behavioral measure of 5-HT2A receptor activation.

-

Methodology:

-

Animals: C57BL/6J mice are commonly used as they exhibit a robust HTR.

-

Habituation: Mice are habituated to the testing environment (e.g., a standard clear polycarbonate cage) for 30-60 minutes to reduce novelty-induced activity.

-

Drug Administration: Mice are administered LSD or vehicle via intraperitoneal (i.p.) injection. Doses typically range from 0.05 to 0.4 mg/kg.[5]

-

Observation: Immediately after injection, mice are returned to the test cage, and behavior is recorded for a set period (e.g., 30 minutes).

-

Quantification: Head twitches are counted either manually by a trained observer blind to the experimental conditions or via an automated system. Automated systems often use a small magnet affixed to the mouse's head and a surrounding magnetometer coil to detect the rapid rotational movement with high specificity.[5][10]

-

Analysis: Total HTR counts are compared between treatment groups. Dose-response curves can be generated to calculate an ED50 value.[5]

-

In Vitro Neuritogenesis Assay

-

Objective: To assess the effect of LSD on the structural plasticity of neurons.

-

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 (E18) rat or mouse brains and plated in multi-well plates (e.g., 96-well format) coated with an adhesive substrate like poly-D-lysine.[11]

-

Compound Treatment: After allowing the neurons to adhere and begin to mature for a few days in vitro (DIV), the culture medium is replaced with medium containing LSD, a positive control (e.g., BDNF), or vehicle. The treatment duration can vary (e.g., 24-72 hours).[8]

-

Immunocytochemistry: After treatment, cells are fixed and permeabilized. They are then stained with fluorescent antibodies against neuronal markers, such as β-III tubulin or Microtubule-Associated Protein 2 (MAP2), to visualize the soma and dendritic arbors. A nuclear counterstain like DAPI is also used.

-

Imaging: The plates are imaged using a high-content automated fluorescence microscope.

-

Analysis: Specialized image analysis software is used to automatically trace the neurons and quantify various morphological parameters, such as the total length of dendrites, the number of branches, and the number of primary neurites. Sholl analysis is often performed to quantify dendritic complexity.[9]

-

References

- 1. LSD - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. LSD and structural analogs: pharmacological evaluation at D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Head-twitch response - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.3. Assessment of the head-twitch response [bio-protocol.org]

- 11. cellectricon.com [cellectricon.com]

Navigating the Complexities of Lysergide Tartrate: A Technical Guide to its Solubility and Stability

For Immediate Release

A comprehensive technical guide detailing the solubility and stability of lysergide tartrate in various solvents has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper addresses the core physicochemical properties of this potent serotonergic agonist, providing quantitative data, detailed experimental protocols, and visual workflows to ensure the integrity of research and development activities.

Lysergide, a semi-synthetic ergoline alkaloid, is known for its profound psychological effects mediated through its interaction with serotonin receptors, particularly the 5-HT₂A subtype. For scientific and pharmaceutical applications, it is commonly used as its tartrate salt to enhance aqueous solubility and stability. Understanding the behavior of this compound in different solvent systems is paramount for accurate dosage preparation, analytical method development, and formulation of stable drug products.

Solubility Profile of this compound

The solubility of a compound is a fundamental parameter that dictates its handling, formulation, and bioavailability. This compound exhibits significantly different solubility characteristics compared to its free base form, lysergide. The tartrate salt is markedly more water-soluble, a crucial attribute for many pharmaceutical applications.

While the free base, lysergide, is generally described as insoluble in water, it demonstrates good solubility in a range of organic solvents. The tartrate salt, conversely, shows high solubility in water and is also soluble in polar organic solvents such as methanol. Its solubility decreases in less polar organic solvents.

Below is a summary of the available solubility data for this compound and its free base in various solvents.

| Compound | Solvent | Solubility Category | Quantitative Value (if available) |

| This compound | Water | Soluble | 23.8 g/100 mL (238 mg/mL)[1] |

| Methanol | Soluble | >100 mg/mL (based on standard solution preparation)[2] | |

| Ethanol | Soluble | - | |

| Chloroform | Insoluble | - | |

| Acetone | Insoluble | - | |

| Ether | Insoluble | - | |

| Hexane | Insoluble | - | |

| Lysergide (Free Base) | Water | Insoluble | <0.0044 mg/mL at 25°C[1] |

| Methanol | Very Soluble | - | |

| Ethanol | Very Soluble | - | |

| Chloroform | Very Soluble | - | |

| Acetone | Very Soluble | - | |

| Ether | Very Soluble | - | |

| Hexane | Sparingly Soluble | - |

Note: The qualitative solubility categories (e.g., "Soluble," "Insoluble") are based on descriptive terms found in the literature and may not correspond to specific USP definitions without further quantitative data.

Stability of this compound: Degradation Pathways and Kinetics

The stability of this compound is a critical consideration for its storage, handling, and analytical quantification. The molecule is susceptible to degradation from several environmental factors, primarily light, temperature, and pH.

Key Factors Influencing Stability:

-

Light (Photodegradation): Exposure to light, particularly ultraviolet (UV) radiation, is a primary cause of lysergide degradation. A significant degradation pathway involves the addition of water across the 9,10-double bond of the indole ring system, a reaction that is accelerated in the presence of UV light[1].

-

Temperature (Thermal Degradation): Elevated temperatures can accelerate the degradation of this compound. The compound is more stable at reduced temperatures, with solutions in methanol showing stability for at least one year when stored at -20°C.

-

pH: Lysergide is known to be unstable under alkaline conditions. Acidic or neutral conditions are generally more favorable for its stability.

-

Oxidation: Lysergide reacts rapidly with oxidizing agents such as bromine and bleach[1].

While qualitative information on the instability of lysergide is well-documented, specific quantitative data on degradation kinetics, such as half-life (t½) and degradation rate constants (k) under various stress conditions, are not extensively available in the public domain for this compound. However, the principles of forced degradation studies can be applied to determine these parameters.

Experimental Protocols

To ensure accurate and reproducible results in the study of this compound, standardized experimental protocols are essential. The following sections outline methodologies for determining solubility and for conducting stability-indicating studies.

Protocol for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method. A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Methodology:

-

Stress Conditions: Subject solutions of this compound to a variety of stress conditions to induce degradation. These typically include:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified period.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solution (e.g., at 60-80°C) and the solid drug substance.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from all generated degradation products. Key parameters to optimize include:

-

Column: C18 or similar stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Diode array detection (DAD) to assess peak purity and a fluorescence detector for high sensitivity.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The enhanced aqueous solubility of the tartrate salt makes it suitable for various research and pharmaceutical applications. However, its susceptibility to degradation by light, temperature, and alkaline conditions necessitates careful handling and storage. The provided experimental protocols offer a framework for researchers to quantitatively assess these properties and to develop robust, stability-indicating analytical methods, thereby ensuring the quality and reliability of their scientific investigations. Further research to quantify the degradation kinetics under specific stress conditions would be a valuable addition to the scientific literature.

References

molecular formula and weight of lysergide d-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacology, and analytical methodologies related to lysergide d-tartrate. The information is intended for an audience with a strong scientific background and is presented to facilitate further research and development.

Core Chemical Data

Lysergide d-tartrate is the salt formed from the reaction of lysergide, a potent psychedelic compound, with d-tartaric acid. This salt form enhances the stability and water solubility of the parent compound, making it more suitable for research and pharmaceutical applications.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry |

| Lysergide | C₂₀H₂₅N₃O | 323.43 | N/A |

| d-Tartaric Acid | C₄H₆O₆ | 150.09 | N/A |

| Lysergide D-Tartrate | C₂₄H₃₁N₃O₇ | 473.52 | 1:1 |

Pharmacodynamics: Signaling Pathways of Lysergide

Lysergide exerts its primary psychoactive effects through its interaction with the central nervous system, most notably as a potent partial agonist at the serotonin 5-HT₂A receptor. Its complex pharmacological profile also involves interactions with other serotonin and dopamine receptor subtypes.

The binding of lysergide to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates two primary intracellular signaling cascades:

-

Gq/11 Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is believed to be primarily responsible for the psychedelic effects of lysergide.

-

β-Arrestin 2 Pathway: Like many GPCRs, the 5-HT₂A receptor also signals through β-arrestin 2. This pathway is involved in receptor desensitization and internalization, and may contribute to the development of tolerance.

Beyond the 5-HT₂A receptor, lysergide also exhibits affinity for other serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂C, 5-HT₅A, 5-HT₆, and 5-HT₇, as well as dopamine D₁ and D₂ receptors.[1] Its activity at these various receptors contributes to the broad and complex range of its physiological and psychological effects.

Lysergide Signaling Pathway via 5-HT2A Receptor

Experimental Protocols

The following sections outline general methodologies for the synthesis, purification, and analysis of lysergide and its d-tartrate salt. These protocols are intended for informational purposes and should be adapted and validated for specific research applications.

Synthesis of Lysergide from Lysergic Acid

The synthesis of lysergide is a complex process that begins with lysergic acid, a precursor that can be isolated from ergot alkaloids or synthesized. The key step involves the amidation of lysergic acid with diethylamine.

Materials:

-

Lysergic acid

-

Diethylamine

-

A coupling agent (e.g., a phosphoryl halide or a carbodiimide)

-

Anhydrous, aprotic solvent (e.g., chloroform, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Activation of Lysergic Acid: Lysergic acid is first converted to a more reactive intermediate. This can be achieved by reacting it with a coupling agent in an anhydrous, aprotic solvent under an inert atmosphere. The reaction is typically carried out at reduced temperatures to minimize side reactions.

-

Amidation: Diethylamine is then added to the activated lysergic acid derivative. The reaction mixture is stirred, often at room temperature, until the reaction is complete.

-

Work-up and Isolation: The reaction mixture is then subjected to a work-up procedure to remove unreacted reagents and byproducts. This typically involves washing with aqueous solutions of weak acid and base, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield crude lysergide.

Purification of Lysergide

The crude lysergide obtained from the synthesis is a mixture of d-lysergide and its inactive stereoisomer, iso-lysergide. Chromatographic techniques are employed to separate these isomers.

Method: Column Chromatography

-

Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., chloroform, dichloromethane) and a polar solvent (e.g., methanol, acetone) is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation of the isomers.

-

Procedure:

-

The crude lysergide is dissolved in a minimal amount of the mobile phase and loaded onto the chromatography column.

-

The mobile phase is then passed through the column, and the fractions are collected.

-

The fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure d-lysergide.

-

The solvent is evaporated from the pooled, pure fractions to yield purified d-lysergide.

-

Formation of Lysergide D-Tartrate

The purified d-lysergide freebase is converted to its d-tartrate salt to improve its stability and handling properties.

Materials:

-

Purified d-lysergide

-

d-Tartaric acid

-

Methanol

Procedure:

-

A solution of d-lysergic acid diethylamide in methanol is prepared.

-

A stoichiometric amount of a d-tartaric acid solution in methanol is added to the lysergide solution.

-

The resulting solution is stirred, and the lysergide d-tartrate salt precipitates out of the solution.

-

The crystalline salt is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

Analytical Methodologies

A variety of analytical techniques can be used to identify and quantify lysergide d-tartrate.

1. Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for the qualitative analysis of lysergide.

-

Stationary Phase: Silica gel plates with a fluorescent indicator.

-

Mobile Phase: A common solvent system is a mixture of chloroform and methanol.

-

Visualization: The spots can be visualized under UV light, where lysergide exhibits a characteristic blue fluorescence. A p-dimethylaminobenzaldehyde (p-DMAB) reagent can also be used, which produces a violet color with lysergide.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more definitive identification and can be used for quantification.

-

Sample Preparation: The sample is typically extracted and may require derivatization (e.g., silylation) to improve its chromatographic properties.

-

GC Conditions: A capillary column with a non-polar stationary phase is used. The oven temperature is programmed to increase gradually to separate the components of the sample.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of lysergide shows a characteristic fragmentation pattern that can be used for its identification.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of lysergide and its related compounds.

-

Stationary Phase: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is used as the eluent.

-

Detection: A UV detector set at the absorbance maximum of lysergide (around 311 nm) or a fluorescence detector can be used. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.

References

The Therapeutic Potential of Lysergide Tartrate in Generalized Anxiety Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Generalized Anxiety Disorder (GAD) is a prevalent and often debilitating condition characterized by persistent and excessive worry. Current therapeutic options have limitations, with a significant portion of patients failing to achieve lasting remission[1]. Emerging research into psychedelic compounds has identified lysergide tartrate (LSD) as a promising candidate for the treatment of GAD. This technical guide provides an in-depth overview of the current clinical evidence, putative molecular mechanisms, and experimental protocols related to the therapeutic application of this compound for GAD, with a focus on the recent findings from the MMED008 Phase 2b clinical trial.

Introduction

Lysergide, a classic serotonergic psychedelic, has re-emerged as a subject of rigorous scientific investigation for its potential psychiatric applications.[2] Its primary psychoactive effects are mediated through agonism at the serotonin 2A (5-HT2A) receptor.[3] Recent clinical research has explored a pharmaceutical formulation of lysergide D-tartrate (MM-120) for GAD, demonstrating rapid and sustained anxiolytic effects after a single administration.[1][4] This guide synthesizes the latest quantitative data, outlines the experimental methodology of the pivotal Phase 2b trial, and illustrates the key signaling pathways involved, providing a comprehensive resource for professionals in the field of neuroscience and drug development.

Clinical Efficacy: MMED008 Phase 2b Trial

The MMED008 study was a multi-center, randomized, double-blind, placebo-controlled, dose-finding trial that evaluated the efficacy of a single dose of MM-120 in adults with moderate-to-severe GAD.[1][4][5][6][7][8][9] The trial met its primary and key secondary endpoints, demonstrating a significant dose-dependent reduction in anxiety symptoms.[1][9]

Primary and Secondary Efficacy Measures

The primary endpoint was the change in Hamilton Anxiety Rating Scale (HAM-A) total score from baseline to Week 4.[1][5][8][9] Secondary measures included changes in Clinical Global Impressions - Severity (CGI-S) and Montgomery-Åsberg Depression Rating Scale (MADRS) scores.[9]

| Dose Group | Mean Change in HAM-A Score from Baseline at Week 4 (vs. Placebo) | Clinical Response Rate at Week 12 (≥50% HAM-A Reduction) | Clinical Remission Rate at Week 12 (HAM-A Score ≤7) | Mean Change in CGI-S Score from Baseline at Week 12 | Mean Change in MADRS Score from Baseline at Week 12 (vs. Placebo) |

| Placebo | -13.7 | 30.77% | 17.95% | From 4.8 to ~3.6 (estimated) | - |

| 25 µg | -1.2 (LSMD) | Not Reported | Not Reported | Not Reported | Not Reported |

| 50 µg | -1.8 (LSMD) | Not Reported | Not Reported | Not Reported | Not Reported |

| 100 µg | -7.6 (LSMD: -21.3 vs -13.7) | 65% | 48% | From 4.8 to 2.2 | -6.4 |

| 200 µg | -6.0 (LSMD) | Not Reported | Not Reported | Not Reported | Not Reported |

LSMD: Least-Squares Mean Difference. Data compiled from multiple sources.[1][5][7][9]

Onset and Durability of Effect

MM-120 demonstrated a rapid onset of action, with clinical improvements observed as early as two days post-treatment, and the anxiolytic effects were sustained for up to 12 weeks after a single administration.[4][9]

Safety and Tolerability

MM-120 was generally well-tolerated. The majority of adverse events (AEs) were mild to moderate in severity, transient, and occurred on the day of dosing.[1][9][10] These AEs were consistent with the known acute effects of lysergide.

| Adverse Event | Placebo | 25 µg | 50 µg | 100 µg | 200 µg |

| Visual Perceptual Changes | 10.3% | 46.2% | 75.0% | 92.5% | 100% |

| Nausea | 7.7% | 7.7% | 27.5% | 40.0% | 60.0% |

| Headache | 23.1% | 12.8% | 22.5% | 35.0% | 27.5% |

| Euphoric Mood | Not Reported | Not Reported | Not Reported | High Incidence | High Incidence |

| Anxiety | Not Reported | Not Reported | Not Reported | High Incidence | High Incidence |

| Dizziness | Not Reported | Not Reported | Not Reported | High Incidence | High Incidence |

Data compiled from multiple sources.[1][5][7]

Experimental Protocols: MMED008 (NCT05407064)

Study Design

A Phase 2b, multi-center, randomized, double-blind, parallel-group, placebo-controlled, dose-finding study.[1][2][4][5][6][7][8][9][10]

-

Participants: 198 adults (aged 18-74) with a primary DSM-5 diagnosis of GAD and a HAM-A score ≥ 20.[4][5][6][7]

-

Intervention: Single oral dose of MM-120 (25, 50, 100, or 200 µg freebase-equivalent) or placebo.[5][6][7][8]

-

Randomization: Participants were randomized in a 1:1:1:1:1 ratio to one of the five treatment arms.[4]

-

Blinding: Double-blind. To mitigate bias, efficacy assessments were conducted by independent central raters who were blinded to the treatment allocation.[1][5][6]

-

Duration: 12-week follow-up period after the single dosing session.[4][6][8]

Participant Journey and Dosing Session

The study consisted of a screening phase, a baseline and randomization day (dosing session), and a 12-week follow-up.[1] Participants taking anxiolytic or antidepressant medications at screening were required to taper and discontinue them under supervision before the dosing day.[1][5]

The dosing session was conducted in a controlled clinical setting.[2][10] A key feature of this trial was the absence of any formal, study-related psychotherapy.[1][2][4] Participants were monitored by two Dosing Session Monitors (DSMs) for the duration of the session (a minimum of 12 hours).[2][4] The role of the DSMs was to provide comfort and ensure participant safety, not to provide psychotherapy.[2][4]

References

- 1. Journal of the American Medical Association (JAMA) Publishes Results from First-Ever Randomized, Placebo-Controlled Clinical Trial Assessing the Dose-Dependent Efficacy of MM120 (Lysergide D-Tartrate, LSD) in Generalized Anxiety Disorder (GAD) :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]

- 2. isctm.org [isctm.org]

- 3. graylab.ucdavis.edu [graylab.ucdavis.edu]

- 4. researchgate.net [researchgate.net]

- 5. Single Treatment With MM120 (Lysergide) in Generalized Anxiety Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-dose LSD therapy significantly reduces anxiety in GAD patients | epocrates [epocrates.com]

- 8. Mind Medicine concludes enrolment in trial of GAD therapy [clinicaltrialsarena.com]

- 9. ir.mindmed.co [ir.mindmed.co]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Role of Lysergide Tartrate in Promoting Neuroplasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergide tartrate (LSD), a classic serotonergic psychedelic, is gaining renewed interest for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. A growing body of evidence suggests that its therapeutic effects may be, at least in part, attributable to its profound impact on neuroplasticity. This technical guide provides an in-depth overview of the current understanding of LSD's role in promoting structural and functional changes in the brain. It details the molecular mechanisms, key signaling pathways, and experimental evidence supporting the psychoplastogenic properties of LSD. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of psychedelics and their potential as novel neurotherapeutics.

Introduction

Neuroplasticity, the brain's inherent ability to reorganize its structure and function in response to experience, is a fundamental process underlying learning, memory, and adaptation. Conversely, deficits in neuroplasticity are implicated in the pathophysiology of various neuropsychiatric conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). Recent research has identified a class of compounds known as "psychoplastogens," which are capable of rapidly promoting neural plasticity.[1][2] this compound, commonly known as LSD, is a prominent member of this class.

This guide will explore the multifaceted role of LSD in fostering neuroplasticity, with a focus on its effects on neuronal structure, synaptic connectivity, and the underlying molecular signaling cascades.

Structural Neuroplasticity Induced by this compound

LSD has been demonstrated to induce significant structural changes in neurons, both in vitro and in vivo. These changes primarily manifest as increased dendritic complexity, enhanced dendritic spine growth (spinogenesis), and the formation of new synapses (synaptogenesis).

Dendritic Arborization

Studies utilizing cultured rodent cortical neurons have shown that treatment with LSD leads to a significant increase in the complexity of dendritic arbors.[2][3][4] This is characterized by an increase in the number and length of dendritic branches, allowing for a greater surface area for synaptic connections.

Dendritic Spine Density

Dendritic spines are small, mushroom-shaped protrusions on dendrites that serve as the primary sites of excitatory synaptic input. A reduction in dendritic spine density is a common pathological feature in stress-related disorders. Research has consistently shown that LSD promotes a robust increase in the density of dendritic spines on cortical neurons.[2][3][4] This effect is observed after a single administration and can persist for an extended period.[5]

Synaptogenesis

The increase in dendritic spines is accompanied by a corresponding increase in the number of synapses.[2][3][4] This is evidenced by the increased co-localization of presynaptic and postsynaptic markers, indicating the formation of new, functional synaptic connections.

Functional Neuroplasticity and Electrophysiological Correlates

The structural changes induced by LSD are paralleled by alterations in neuronal function. Electrophysiological studies have revealed that LSD enhances synaptic strength and neuronal excitability.

Enhanced Synaptic Transmission

Ex vivo whole-cell patch-clamp recordings from cortical neurons of rodents treated with psychedelics, including compounds with similar mechanisms to LSD, have shown an increase in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs).[4] This indicates an enhancement of excitatory synaptic transmission.

Modulation of Neuronal Firing

In vivo electrophysiology studies in mice have demonstrated that LSD can modulate the firing rate of neurons in various brain regions, including the prefrontal cortex and thalamus. The effects can be complex, with both excitatory and inhibitory modulations observed depending on the specific neuronal population and dosage.

Molecular Mechanisms and Signaling Pathways

The neuroplastic effects of this compound are orchestrated by a complex interplay of molecular signaling pathways, primarily initiated by its interaction with the serotonin 2A (5-HT2A) receptor. The key signaling cascades implicated are the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway and the mammalian Target of Rapamycin (mTOR) pathway.

The Pivotal Role of the 5-HT2A Receptor

The canonical mechanism of action for classic psychedelics like LSD involves agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor is a critical upstream event for the induction of neuroplasticity. Recent evidence suggests that the psychoplastogenic effects of LSD are mediated through the activation of intracellular 5-HT2A receptors, which requires the molecule to be sufficiently lipophilic to cross the cell membrane.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. LSD has been shown to upregulate the expression of BDNF. Furthermore, recent studies have revealed that LSD can directly bind to the TrkB receptor, the primary receptor for BDNF, acting as a positive allosteric modulator. This direct interaction enhances and prolongs the signaling cascade initiated by BDNF, leading to the activation of downstream effectors that promote neuronal growth and synaptic plasticity.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis. The mTOR signaling pathway is a key downstream effector of both 5-HT2A and TrkB receptor activation. Inhibition of mTOR signaling has been shown to block the neuroplastic effects of psychedelics, highlighting its essential role in mediating these changes.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on neuroplasticity.

Table 1: In Vitro Effects of this compound on Neuronal Morphology

| Parameter | Cell Type | LSD Concentration | Duration of Treatment | % Change vs. Control (Mean ± SEM) | Reference |

| Dendritic Arbor Complexity | Rat Cortical Neurons | 10 µM | 24 hours | Data not explicitly quantified | Ly et al., 2018 |

| Dendritic Spine Density | Rat Cortical Neurons | 10 µM | 24 hours | ~15-20% increase (estimated) | Ly et al., 2018 |

| Synapse Density | Rat Cortical Neurons | 10 µM | 24 hours | Data not explicitly quantified | Ly et al., 2018 |

Note: Explicit percentage changes with error bars are often presented in graphical format in the source publications and may require direct extraction and analysis from the figures.

Table 2: In Vivo and Ex Vivo Effects of Psychedelics (Mechanistically similar to LSD)

| Parameter | Animal Model | Compound | Dose and Route of Administration | Time Point of Measurement | % Change vs. Control (Mean ± SEM) | Reference |

| Dendritic Spine Density | Rat | DMT | 10 mg/kg, i.p. | 24 hours post-injection | ~18% increase | Ly et al., 2018 |

| sEPSC Frequency | Rat | DMT | 10 mg/kg, i.p. | 24 hours post-injection | ~50% increase | Ly et al., 2018 |

| sEPSC Amplitude | Rat | DMT | 10 mg/kg, i.p. | 24 hours post-injection | ~40% increase | Ly et al., 2018 |

Note: DMT (N,N-Dimethyltryptamine) is another classic psychedelic that acts through similar mechanisms as LSD and is often used as a representative compound in neuroplasticity studies.

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments investigating the effects of this compound on neuroplasticity.

Primary Cortical Neuron Culture

-

Tissue Dissociation: Cortices are dissected from embryonic day 18 (E18) rat pups and dissociated into single cells using enzymatic digestion (e.g., with papain) and mechanical trituration.

-

Cell Plating: Dissociated neurons are plated onto poly-D-lysine-coated glass coverslips or multi-well plates at a specific density (e.g., 1.5 x 10^5 cells/cm²).

-

Cell Culture: Neurons are maintained in a serum-free culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO2.

-

LSD Treatment: After a period of maturation in vitro (typically 12-14 days), neurons are treated with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours).

Immunofluorescence Staining and Microscopy

-

Fixation: Following treatment, neurons are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Permeabilization and Blocking: Cells are permeabilized with a detergent (e.g., 0.25% Triton X-100 in PBS) and then blocked with a solution containing serum (e.g., 10% goat serum in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Neurons are incubated with primary antibodies targeting specific proteins of interest (e.g., MAP2 for dendrites, synapsin for presynaptic terminals, PSD-95 for postsynaptic densities) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.

-

Imaging: Coverslips are mounted on slides with an anti-fading mounting medium and imaged using a confocal or super-resolution microscope.

Dendritic Spine and Synapse Analysis

-

Image Acquisition: High-resolution images of dendritic segments are acquired.

-

Image Analysis: Specialized software (e.g., ImageJ with NeuronJ plugin, Imaris) is used to trace dendrites and automatically or semi-automatically detect and quantify the number and density of dendritic spines and synapses.

Electrophysiology

-

Slice Preparation: Rodents are anesthetized and perfused with an ice-cold cutting solution. The brain is then rapidly removed, and coronal slices containing the prefrontal cortex are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from pyramidal neurons in layer V of the prefrontal cortex.

-

Data Acquisition and Analysis: Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded in voltage-clamp mode. The frequency and amplitude of these events are analyzed using software such as Clampfit.

References

Technical Whitepaper: FDA Breakthrough Therapy Designation for Lysergide D-Tartrate (MM-120) in the Treatment of Generalized Anxiety Disorder

Executive Summary

On March 6, 2024, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Mind Medicine's (MindMed) MM-120, a lysergide d-tartrate formulation, for the treatment of Generalized Anxiety Disorder (GAD).[1][2] This designation is supported by robust data from a Phase 2b clinical trial (MMED008), which demonstrated that a single dose of MM-120 produced rapid, clinically meaningful, and durable reductions in GAD symptoms.[3][4] The trial met its primary endpoint, showing a statistically significant dose-dependent improvement in Hamilton Anxiety Rating Scale (HAM-A) scores at four weeks.[4][5] The 100 µg dose was identified as optimal, demonstrating a 7.6-point improvement over placebo on the HAM-A scale at Week 4 and sustaining a 7.7-point improvement at Week 12.[2][4] This document provides a detailed technical overview of the pharmacology, clinical trial protocol, and key data that underpinned this regulatory milestone.

Pharmacology and Mechanism of Action

Lysergide d-tartrate (LSD) is a synthetic ergotamine belonging to the classic group of serotonergic psychedelics.[1][6][7] Its primary pharmacological activity is mediated through partial agonism of the human serotonin-2A (5-HT2A) receptor.[1][6][8] While the precise mechanism for treating GAD is not fully understood, it is hypothesized that agonism at the 5-HT2A receptor acutely alters perception and cognition and leads to sustained increases in neuroplasticity in various brain regions, which may underlie its therapeutic effects.[8][9] This alteration in brain activity and functional connectivity is thought to produce beneficial changes that outlast the acute effects of the drug.[9]

Clinical Development: The MMED008 Phase 2b Trial

The FDA's decision was primarily based on the positive results from the Phase 2b study, MMED008 (NCT05407064).[3]

Experimental Protocol

-

Study Design : A Phase 2, multi-center, randomized, double-blind, parallel-group, placebo-controlled, dose-finding study.[10][11][12]

-

Participants : The study enrolled approximately 200 adults (ages 18 to 74) who met the DSM-5 criteria for GAD and presented with moderate to severe symptoms, defined by a Hamilton Anxiety Rating Scale (HAM-A) total score of 20 or higher.[11][12][13]

-

Intervention : Participants received a single administration of MM-120 at one of four dose levels (25, 50, 100, or 200 µg freebase-equivalent) or an inactive placebo.[11][12] The drug was administered in a monitored clinical setting. Notably, the study was designed to isolate the drug's effect by not including any form of study-related psychotherapy.[4][5][14][15]

-

Primary Outcome Measure : The primary objective was to establish the dose-response relationship of MM-120, measured by the change in HAM-A Total Score from baseline to Week 4.[5][10][12]

-

Secondary Outcome Measures : Key secondary endpoints included the change in HAM-A score at Week 12, changes in Clinical Global Impressions - Severity (CGI-S) scores, and changes in Montgomery-Åsberg Depression Rating Scale (MADRS) scores.[8][13][16]

Clinical Efficacy Data

MM-120 demonstrated significant, rapid, and durable efficacy across multiple endpoints. The 100 µg dose was identified as having the optimal clinical activity.[2]

Table 1: Primary Endpoint - Change in HAM-A Score from Baseline at Week 4

| Treatment Group | Mean Change from Baseline | Placebo-Adjusted Improvement | p-value | Cohen's d |

|---|---|---|---|---|

| Placebo | -13.7[17] | N/A | N/A | N/A |

| 100 µg MM-120 | -21.3[4][17] | -7.6[4][5][17] | <0.0004[4][5][17] | 0.88[4][5] |

Table 2: Durability of Effect - Change in HAM-A Score from Baseline at Week 12

| Treatment Group | Mean Change from Baseline | Placebo-Adjusted Improvement | p-value | Cohen's d |

|---|---|---|---|---|

| Placebo | -14.2[2][6] | N/A | N/A | N/A |

| 100 µg MM-120 | -21.9[2][6] | -7.7[2][6] | <0.003[2][6] | 0.81[2][6] |

Table 3: Clinical Response and Remission Rates

| Metric | Treatment Group | Week 4 | Week 12 |

|---|---|---|---|

| Clinical Response ¹ | 100 µg MM-120 | 78%[4][5] | 65%[1][2][6] |

| Placebo | 31%[5][17] | N/A | |

| Clinical Remission ² | 100 µg MM-120 | 50%[4][5][18] | 48%[1][2][6] |

| Placebo | 18%[18] | N/A |

¹ Defined as ≥50% reduction in HAM-A score.[18] ² Defined as a HAM-A score ≤7.[4][18]

Table 4: Severity of Illness - Change in CGI-S Scores

| Treatment Group | Mean Baseline Score | Mean Score at Week 4 | Mean Score at Week 12 | Change at Week 12 |

|---|---|---|---|---|

| Placebo | 4.9[8] | N/A | 3.5[8] | -1.4 |

| 100 µg MM-120 | 4.8[4][17] | 2.4 (p<0.001)[4][17] | 2.2 (p<0.004)[6][8] | -2.6 |

Scores represent a shift from 'markedly ill' (4.8) to 'borderline ill' (2.2) at Week 12 for the 100 µg group.[6][8]

Safety and Tolerability

MM-120 was generally well-tolerated.[4][6] The majority of adverse events (AEs) were rated mild to moderate, were transient, and occurred on the day of dosing.[6][19] These AEs were consistent with the expected acute effects of lysergide.[3][6]

Table 5: Incidence of Common Treatment-Emergent Adverse Events (≥10% in high dose groups)

| Adverse Event | Placebo | 25 µg | 50 µg | 100 µg | 200 µg |

|---|---|---|---|---|---|

| Illusion / Hallucinations | 10.3% | 46.2% | 75.0% | 92.5% | 100% |

| Euphoric Mood | N/A | N/A | N/A | ≥10% | ≥10% |

| Anxiety | N/A | N/A | N/A | ≥10% | ≥10% |

| Abnormal Thinking | N/A | N/A | N/A | ≥10% | ≥10% |

| Headache | 23.1% | 12.8% | 22.5% | 35.0% | 27.5% |

| Paresthesia | N/A | N/A | N/A | ≥10% | ≥10% |

| Dizziness | N/A | N/A | N/A | ≥10% | ≥10% |

| Nausea | 7.7% | 7.7% | 27.5% | 40.0% | 60.0% |

| Mydriasis (pupil dilation) | N/A | N/A | N/A | ≥10% | ≥10% |

Data derived from multiple sources; specific percentages for some AEs were not available for all dose groups.[6][16]

Basis for Breakthrough Therapy Designation

The Breakthrough Therapy designation is intended to expedite the development and review of drugs for serious conditions where preliminary clinical evidence indicates substantial improvement over available therapy on a clinically significant endpoint.[6] The designation for MM-120 was based on its rapid, robust, and durable clinical activity in a patient population with a significant unmet need.[1][19]

Conclusion and Future Directions

The granting of FDA Breakthrough Therapy designation for lysergide d-tartrate (MM-120) marks a significant milestone in the development of novel treatments for Generalized Anxiety Disorder. The Phase 2b data demonstrates that a single dose of MM-120 can provide substantial and lasting relief from anxiety symptoms without the need for concurrent psychotherapy.

MindMed has held an end-of-phase 2 meeting with the FDA and is advancing MM-120 into a Phase 3 clinical program.[1][19] The first patient has been dosed in the Phase 3 "Voyage" study, which, along with a second Phase 3 study, will further evaluate the efficacy and safety of the 100 µg dose of MM-120.[20] These trials will be crucial in determining its future as a potentially paradigm-shifting treatment for GAD.

References

- 1. MindMed's MM120 Receives FDA Breakthrough Therapy Designation for Generalized Anxiety Disorder [trial.medpath.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. drugtopics.com [drugtopics.com]

- 4. MindMed Announces Positive Topline Results from Phase 2b Trial of MM-120 in Generalized Anxiety Disorder :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Journal of the American Medical Association (JAMA) Publishes Results from First-Ever Randomized, Placebo-Controlled Clinical Trial Assessing the Dose-Dependent Efficacy of MM120 (Lysergide D-Tartrate, LSD) in Generalized Anxiety Disorder (GAD) :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]

- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 10. isctm.org [isctm.org]

- 11. A Dose-Finding Study of MM-120 (LSD D-Tartrate) for the Treatment of Anxiety Symptoms [ctv.veeva.com]

- 12. Single Treatment With MM120 (Lysergide) in Generalized Anxiety Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. MindMed Announces Positive Topline Results from Phase 2b Trial of MM-120 in Generalized Anxiety Disorder | Nasdaq [nasdaq.com]

- 15. Drug Derived from LSD Granted FDA Breakthrough Status for Anxiety | MDedge [mdedge.com]

- 16. hcplive.com [hcplive.com]

- 17. MindMed Posts Positive Phase II Results for LSD-Based Treatment for Anxiety - BioSpace [biospace.com]

- 18. medcentral.com [medcentral.com]

- 19. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 20. MindMed Announces First Patient Dosed in Phase 3 Voyage Study of MM120 in Generalized Anxiety Disorder (GAD) :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]

Preclinical Toxicology of Lysergide Tartrate: A Technical Guide